molecular formula C12H12O4 B6300508 trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester CAS No. 53229-64-4

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

Cat. No. B6300508
CAS RN: 53229-64-4
M. Wt: 220.22 g/mol
InChI Key: PVARIGOXRLDYSP-NXEZZACHSA-N
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Description

“trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester” is also known as Rel-(1R,2R)-2-((benzyloxy)carbonyl)cyclopropane-1-carboxylic acid . It has a molecular weight of 220.22 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1 . This indicates the presence of a cyclopropane ring with carboxylic acid and benzyloxy carbonyl groups attached .


Physical And Chemical Properties Analysis

This compound is a solid or liquid at room temperature .

Scientific Research Applications

Application 1: Biophysical Investigation of O-Acetylserine Sulfhydrylases

  • Application Summary : This compound is used as a tool for the biophysical investigation of O-acetylserine sulfhydrylases (OASS), which are crucial for cysteine biosynthesis in bacteria and plants .
  • Methods of Application :
    • Saturation Transfer Difference (STD) NMR : This technique characterizes the molecule/enzyme interactions and provides insights into the binding mode of small molecules to OASS enzymes .
  • Results Summary : The compounds induced a significant increase in fluorescence emission upon binding, which is useful for developing competition-binding experiments. This suggests a strong interaction between the compound and the OASS enzymes .

Application 2: Sorption Discrimination in Chiral Metal-Organic Frameworks (MOFs)

  • Application Summary : The derivative of cyclopropane-1,2-dicarboxylic acid is used to study sorption discrimination between secondary alcohol enantiomers by chiral alkyl-dicarboxylate MOFs .
  • Methods of Application :
    • Sorption Studies : The compound is used within the framework of MOFs to differentiate between the ® and (S) enantiomers of secondary alcohols like 2-butanol from the gas phase at 303 K .
  • Results Summary : The MOFs showed different sorption capacities for the enantiomers, indicating different interaction energies, which is essential for applications in enantioselective separations .

Application 3: Drug Resistance Research

  • Application Summary : The compound is investigated for its potential role in combating drug resistance through its interaction with bacterial enzymes involved in cysteine biosynthesis .
  • Results Summary : The compound showed inhibitory effects at nanomolar concentrations, suggesting its potential as a lead compound in drug development .

Application 4: Development of Fluorescent Probes

  • Application Summary : Utilized in the development of fluorescent probes for enzyme studies due to its interaction with PLP and subsequent fluorescence emission .
  • Results Summary : The compound successfully acted as a fluorescent probe, enhancing the visibility of enzyme activities during bioimaging .

Application 6: Structural Studies in Crystallography

  • Application Summary : The compound is used in crystallographic studies to understand the structural aspects of enzyme-substrate interactions .
  • Results Summary : The crystallographic studies have provided detailed insights into the molecular interactions and binding modes within enzyme active sites .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(1R,2R)-2-phenylmethoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)9-6-10(9)12(15)16-7-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVARIGOXRLDYSP-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1,2-Cyclopropanedicarboylic acid, mono(phenylmethyl) ester

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